![molecular formula C12H14ClN3O B1274084 N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐 CAS No. 890324-00-2](/img/structure/B1274084.png)

N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine Hydrochloride

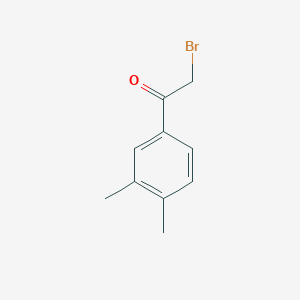

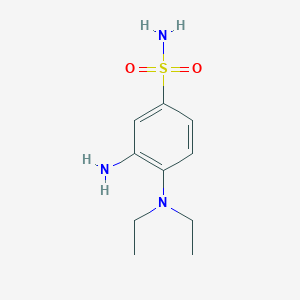

The compound N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have applications in various fields such as medicinal chemistry due to the presence of the oxadiazole ring, which is known for its pharmacological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, N-substituted-5-aryl-1,3,4-oxadiazole-2-amines were synthesized through a multi-step reaction process with yields ranging from 42.0% to 68.7% . Another study reported the synthesis of oxadiazole analogues starting from 2-aminopyridine, which were then tested for their biological activities . These methods could potentially be adapted for the synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various analytical techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . The crystal structure of a related compound, 5-phenyl-1,3,4-oxadiazole-2-amine, was determined by single-crystal X-ray diffraction, confirming its molecular geometry .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through their interactions with other chemical entities. For example, N-isocyaniminotriphenylphosphorane was used as a reagent for the synthesis of fully substituted 1,3,4-oxadiazoles, indicating that these compounds can participate in organic synthesis reactions under mild conditions . This suggests that N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride could also be involved in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The stability of fluorescent derivatives of primary amines, which could be structurally related to the compound , was found to be good in both acidic and basic solutions . This indicates that N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride might also exhibit stability across a range of pH values, which is beneficial for its potential applications.

科学研究应用

化学反应和结构分析

- N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐参与了各种化学反应,例如环裂解和C-C键断裂反应。例如,一项研究调查了它与N-(3,4-二氯苯乙基)-N-甲基胺的反应,该反应导致恶二唑体系的环裂解和形成具有不同结构的化合物 (Jäger et al., 2002).

合成和抗癌评价

- 该化合物已被用于合成具有潜在抗癌特性的衍生物。一项研究合成并评估了某些衍生物对人癌细胞系的抗癌活性,显示出良好至中等的活性 (Yakantham et al., 2019).

抗菌和抗真菌活性

- 已经对N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐的衍生物进行了研究,以了解其抗菌和抗真菌特性。某些衍生物表现出显着的抗菌和抗真菌活性,表明在解决微生物感染方面具有潜在用途 (Sharma et al., 2014).

光诱导分子重排

- 该化合物的衍生物已被研究用于光诱导分子重排,导致形成各种产物,包括1,2,4-三唑、吲唑和苯并咪唑。这表明其在光化学和新型有机化合物合成中的潜在应用 (Buscemi et al., 1996).

结构测定

- 使用X射线粉末衍射等技术对相关化合物的结构进行了测定,突出了结构分析在了解这些化合物的性质和潜在应用中的重要性 (Emmerling et al., 2008).

抗氧化活性

- 已经合成了一些N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐的衍生物并筛选了它们的抗氧化活性。发现分子结构中某些取代基的存在显着增强了自由基清除能力 (Kotaiah et al., 2012).

计算和药理学评估

- 已经对衍生物进行了计算和药理学评估,重点是毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。这证明了该化合物在药物开发中的潜力 (Faheem, 2018).

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

属性

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10;/h2-7,13H,1,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBJVAKQZJEXFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=NC(=NO1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388173 |

Source

|

| Record name | N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride | |

CAS RN |

890324-00-2 |

Source

|

| Record name | N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)